molecular formula C18H14ClOP B14583958 (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 61102-87-2

(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14583958
CAS No.: 61102-87-2
M. Wt: 312.7 g/mol
InChI Key: VLFCZTSJSZIJIS-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups, one oxo group, and one 2-chlorophenyl group. It is known for its reactivity and utility in synthetic chemistry, particularly in the formation of phosphorus-containing ligands and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorodiphenylphosphine with 2-chlorophenyl magnesium bromide. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction proceeds as follows:

[ \text{Ph}_2\text{PCl} + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of flame retardants, plastic stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl group.

    Diphenylphosphine oxide: Contains an oxo group but lacks the 2-chlorophenyl group.

    Triphenylphosphine: Contains three phenyl groups but lacks the oxo and 2-chlorophenyl groups.

Uniqueness

(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both an oxo group and a 2-chlorophenyl group, which confer distinct reactivity and properties. This combination of functional groups makes it particularly useful in applications requiring specific electronic and steric characteristics.

Properties

CAS No.

61102-87-2

Molecular Formula

C18H14ClOP

Molecular Weight

312.7 g/mol

IUPAC Name

1-chloro-2-diphenylphosphorylbenzene

InChI

InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

VLFCZTSJSZIJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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